molecular formula C18H16N4S B13370806 5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide

5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide

Cat. No.: B13370806
M. Wt: 320.4 g/mol
InChI Key: NKHHQAUJLLZWLH-UHFFFAOYSA-N
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Description

5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide is a heterocyclic compound that belongs to the family of triazinoindoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety, along with a benzyl and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide typically involves the condensation of appropriate precursors. One common method includes the reaction of benzyl-substituted isatins with ethyl-substituted thiosemicarbazides under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide undergoes various chemical reactions, including:

    Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the hydrosulfide group, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium or copper and are carried out under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrosulfide group can yield sulfoxides or sulfones, while reduction can produce the corresponding hydrocarbon. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . Additionally, its ability to interact with viral proteins can inhibit viral replication, making it a potential antiviral agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

5-benzyl-6-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C18H16N4S/c1-2-13-9-6-10-14-15-17(19-18(23)21-20-15)22(16(13)14)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,19,21,23)

InChI Key

NKHHQAUJLLZWLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C3=NNC(=S)N=C3N2CC4=CC=CC=C4

Origin of Product

United States

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